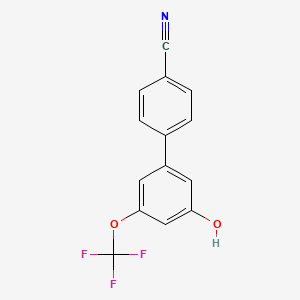
5-(2-Formylphenyl)-3-trifluoromethoxyphenol, 95%
Vue d'ensemble
Description
5-(2-Formylphenyl)-3-trifluoromethoxyphenol, 95% (5-F3MP) is a highly reactive, versatile and important organic compound used in a variety of scientific research applications. It is a derivative of phenol, a common aromatic hydrocarbon, which has been modified to include a formyl group and a trifluoromethoxy group. It has a wide range of potential uses due to its unique properties, and has been used in a variety of scientific research applications.
Mécanisme D'action
The mechanism of action of 5-(2-Formylphenyl)-3-trifluoromethoxyphenol, 95% is not well understood. It is believed to act as a nucleophilic agent, meaning that it can react with other molecules to form new compounds. This is due to its formyl group, which is highly reactive and can easily form covalent bonds with other molecules. The trifluoromethoxy group also contributes to its reactivity, as it increases the polarity of the molecule and makes it more likely to react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Formylphenyl)-3-trifluoromethoxyphenol, 95% are not well understood. It is believed to have some effect on the metabolism of certain compounds, but the exact mechanism is not known. It is also believed to have some effect on the activity of certain enzymes, but again, the exact mechanism is not known.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Formylphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in lab experiments. It is highly reactive and versatile, making it a useful starting material for a variety of organic synthesis reactions. It is also relatively easy to synthesize and purify, making it an ideal choice for use in lab experiments. The main limitation of 5-(2-Formylphenyl)-3-trifluoromethoxyphenol, 95% is that it is not very stable and can easily decompose, making it unsuitable for long-term storage.
Orientations Futures
The future directions for 5-(2-Formylphenyl)-3-trifluoromethoxyphenol, 95% are numerous. It has potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It could also be used as a catalyst in organic reactions, as well as in the synthesis of other compounds. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as its mechanism of action. Finally, further research is needed to develop methods for increasing its stability and making it suitable for long-term storage.
Méthodes De Synthèse
The synthesis of 5-(2-Formylphenyl)-3-trifluoromethoxyphenol, 95% is a relatively simple and straightforward process. The first step is to prepare a solution of trifluoromethoxybenzene in an organic solvent such as dichloromethane. To this solution, a base such as sodium hydroxide or potassium hydroxide is added, followed by a formylating agent such as formaldehyde. The reaction is then heated to reflux, and the product is isolated by distillation. The resulting 5-(2-Formylphenyl)-3-trifluoromethoxyphenol, 95% is then purified by recrystallization.
Applications De Recherche Scientifique
5-(2-Formylphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of potential uses due to its unique properties. It has been used in a variety of scientific research applications, including as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in organic reactions. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Propriétés
IUPAC Name |
2-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-6-10(5-11(19)7-12)13-4-2-1-3-9(13)8-18/h1-8,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCIJKQYEICPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686521 | |
| Record name | 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Formylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261952-22-0 | |
| Record name | [1,1′-Biphenyl]-2-carboxaldehyde, 3′-hydroxy-5′-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261952-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















